molecular formula C16H14O3S B2992148 (Z)-6-ethoxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one CAS No. 620547-19-5

(Z)-6-ethoxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one

Cat. No.: B2992148
CAS No.: 620547-19-5
M. Wt: 286.35
InChI Key: BBDDDGMMPNQCIL-ZROIWOOFSA-N
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Description

(Z)-6-ethoxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with an ethoxy group at position 6 and a (3-methylthiophen-2-yl)methylene moiety at position 2. Aurones, a subclass of flavonoids, are known for their structural diversity and biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The Z-configuration of the exocyclic double bond is critical for maintaining planar geometry, which influences intermolecular interactions and bioactivity .

Properties

IUPAC Name

(2Z)-6-ethoxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3S/c1-3-18-11-4-5-12-13(8-11)19-14(16(12)17)9-15-10(2)6-7-20-15/h4-9H,3H2,1-2H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDDDGMMPNQCIL-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CS3)C)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CS3)C)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-ethoxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a synthetic compound that belongs to the class of benzofuran derivatives. The biological activity of this compound has garnered attention due to its potential applications in pharmacology, particularly in the inhibition of various enzymes and its cytotoxic effects against different cancer cell lines.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H15O3S\text{C}_{15}\text{H}_{15}\text{O}_3\text{S}

This compound features a benzofuran core with an ethoxy group and a thiophene moiety, which are critical for its biological activities.

Enzyme Inhibition

Recent studies have indicated that benzofuran derivatives exhibit significant inhibitory activity against monoamine oxidase (MAO), particularly the MAO-A isoenzyme. For instance, a related study showed that certain benzofuran-thiazolylhydrazone derivatives had IC50 values as low as 0.073 μM for MAO-A inhibition, suggesting a strong potential for this compound to exhibit similar properties due to structural similarities .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cancer cell lines, including K562 (human leukemia) and NIH3T3 (mouse embryonic fibroblast) cells. The MTT assay results indicated that some derivatives of benzofuran compounds can selectively induce apoptosis in cancer cells while sparing normal cells. For example, one study reported that specific benzofuran derivatives reduced cell viability by approximately 13% in K562 cells, highlighting their potential as anticancer agents .

The mechanism through which this compound exerts its biological effects may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in targeted cancer cells. This is supported by findings that increased ROS levels correlate with enhanced apoptotic activity in treated cells .

Case Study 1: MAO-A Inhibition

In a comparative study involving various thiazole-hydrazine derivatives, compounds similar to this compound were shown to have selective inhibition against MAO-A with significant selectivity indexes. This suggests that modifications to the benzofuran structure can enhance enzyme binding affinity and selectivity .

Case Study 2: Anticancer Activity

Another study investigated the antiproliferative effects of newly synthesized benzofuran derivatives on K562 cells. The results demonstrated that specific modifications in the substituents on the benzene ring significantly influenced both cytotoxicity and apoptotic induction. The findings indicated that compounds with ethoxy or methylthio groups exhibited enhanced activity compared to their unsubstituted counterparts .

Summary of Findings

Activity IC50 Value Cell Line Effect
MAO-A Inhibition0.073 μM-Strong inhibitory activity
Cytotoxicity-K56213% reduction in viability
Apoptotic Induction-K562Increased ROS levels

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

(a) Position 6 Modifications
  • (Z)-6-Hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one (CAS: 620546-02-3): Replacing the ethoxy group with a hydroxy group increases polarity, reducing lipophilicity (logP: ~2.1 vs. ~3.5 for ethoxy). This impacts solubility and membrane permeability . Melting point: Not reported, but hydroxy-substituted aurones (e.g., 6y in ) show higher melting points (254.9–255.5°C) due to hydrogen bonding, whereas ethoxy groups may lower crystallinity .
(b) Position 2 Heterocyclic Variations
  • (Z)-2-(Quinolin-5-ylmethylene)-6-hydroxybenzofuran-3(2H)-one (A6): The quinoline substituent introduces a larger aromatic system, enhancing π-π stacking interactions. This compound exhibited antitumor activity in leukemia cell lines, suggesting heterocycle size influences target selectivity .
  • (Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxybenzofuran-3(2H)-one :
    • The indazole group contributes to potent PIM1 kinase inhibition (IC₅₀: 3 nM), highlighting the role of nitrogen-rich heterocycles in enzyme targeting .
(a) Anticancer Activity
  • (Z)-6-((2,6-Dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (5b) :
    • Selectively inhibits tubulin polymerization in leukemia cells (IC₅₀: <1 µM) by binding to the colchicine site. The pyridine ring enhances solubility and target affinity compared to thiophene .
  • (Z)-6-Hydroxy-2-(quinolin-5-ylmethylene)benzofuran-3(2H)-one (A6): Displays cytotoxicity against HL-60 leukemia cells (IC₅₀: 8.2 µM), underscoring the importance of extended aromatic systems for DNA intercalation .
(b) Enzyme Inhibition
  • (Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxybenzofuran-3(2H)-one: A carbon-11-labeled derivative serves as a PET probe for PIM1 kinase imaging, demonstrating the utility of aurones in diagnostic applications .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (Z)-6-ethoxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one?

The compound is synthesized via Knoevenagel condensation between a benzofuran-3(2H)-one core and a substituted aldehyde (e.g., 3-methylthiophene-2-carboxaldehyde). Key steps include:

  • Catalysis : Use of natural deep eutectic solvents (NaDES) like L-proline-based solvents under ultrasound irradiation to enhance reaction efficiency (reducing time to 18 minutes) .
  • Purification : Column chromatography with silica gel and solvent systems (e.g., ethyl acetate/petroleum ether) to isolate the product .
  • Stereochemical control : The Z-configuration is favored due to thermodynamic stability during condensation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR : To verify substituent positions and Z-configuration via coupling constants (e.g., J = 7.5 Hz for olefinic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., m/z 283.0611 for hydroxylated derivatives) .
  • Melting Point Analysis : Cross-referenced with literature to confirm purity .
  • IR Spectroscopy : Identifies functional groups like carbonyl (C=O) stretches at ~1626 cm⁻¹ .

Q. What preliminary biological activities have been reported for benzofuran-3(2H)-one derivatives?

  • Anticancer Activity : Aurone derivatives induce G0/G1 cell cycle arrest and apoptosis in breast cancer cells (MCF-7, MDA-MB-231) via mitochondrial membrane potential loss, validated by MTT assays and flow cytometry .
  • Anti-inflammatory Effects : Suppression of NF-κB activity in macrophages, measured via LPS-induced cytokine inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of Z-configured aurones?

  • Solvent Systems : NaDES (e.g., choline chloride/urea) improves atom economy and reduces reaction time compared to traditional solvents like THF .
  • Catalyst Screening : Proline derivatives enhance enantioselectivity in spirocyclic derivatives, as shown in asymmetric cycloadditions .
  • Byproduct Mitigation : Monitor reactions via TLC/HPLC to address unexpected products (e.g., oxadiazoles formed during cycloadditions) .

Q. How do structural modifications influence the compound’s bioactivity?

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) on the benzylidene ring enhance anticancer potency, while hydroxyl/methoxy groups improve solubility and target binding .
  • Stereoelectronic Tuning : The Z-configuration maximizes π-π stacking with biological targets, as demonstrated in DRAK2 kinase inhibition studies .

Q. What strategies resolve contradictions in biological data across studies?

  • Dose-Response Validation : Use multiple assays (e.g., MTT, apoptosis staining, and mitochondrial depolarization) to confirm IC50 consistency .
  • Cell Line Specificity : Account for variations in drug uptake (e.g., MDA-MB-231 vs. MCF-7 membrane permeability) .

Q. How is the Z-configuration unambiguously assigned in structurally similar analogs?

  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .
  • NOESY NMR : Correlates spatial proximity of olefinic protons and adjacent substituents .

Q. What mechanistic insights explain the compound’s anticancer effects?

  • Cell Cycle Analysis : Flow cytometry reveals G0/G1 arrest via p21/p53 pathway activation .
  • Apoptosis Pathways : Hoechst staining detects chromatin condensation, while JC-1 dye assays quantify mitochondrial membrane collapse .

Q. How do solvent polarity and proticity impact synthetic outcomes?

  • Polar Solvents : DCM/THF favor faster condensation but may require longer reaction times.
  • Protic Solvents : Ethanol/water mixtures reduce side reactions in sensitive derivatives .

Q. What advanced computational methods predict the compound’s reactivity or binding modes?

  • Docking Studies : Molecular docking with NF-κB or DRAK2 structures identifies key interactions (e.g., hydrogen bonding with methoxy groups) .
  • DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., bromination at the 5-position of benzofuranone) .

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